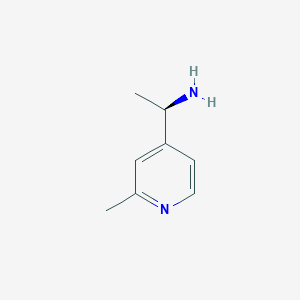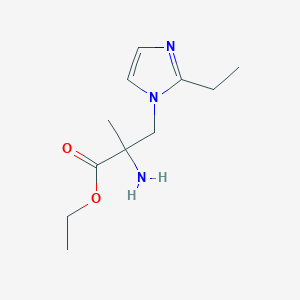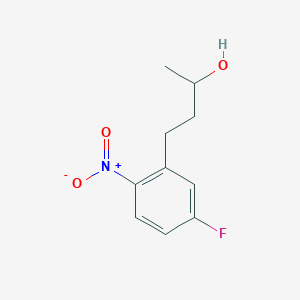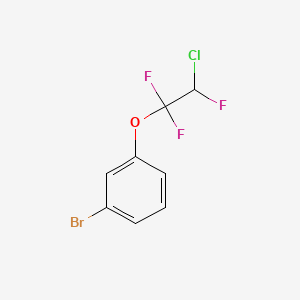
(R)-2-Bromo-4-(1-amino)-ethylpyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Bromo-4-(1-amino)-ethylpyridine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a bromine atom at the second position and an aminoethyl group at the fourth position of the pyridine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Bromo-4-(1-amino)-ethylpyridine hydrochloride typically involves the bromination of 4-(1-amino)-ethylpyridine. The reaction is carried out under controlled conditions to ensure the selective bromination at the second position of the pyridine ring. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile or dichloromethane .
Industrial Production Methods: In an industrial setting, the production of ®-2-Bromo-4-(1-amino)-ethylpyridine hydrochloride may involve a multi-step process starting from commercially available pyridine derivatives. The process includes steps such as nitration, reduction, and bromination, followed by purification through crystallization or chromatography to obtain the final product in high purity .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, sodium hydroxide, ethanol.
Major Products Formed:
- Pyridine N-oxides from oxidation.
- Amine derivatives from reduction.
- Various substituted pyridine derivatives from nucleophilic substitution.
Applications De Recherche Scientifique
®-2-Bromo-4-(1-amino)-ethylpyridine hydrochloride has a wide range of applications in scientific research:
Propriétés
Formule moléculaire |
C8H12N2 |
|---|---|
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
(1R)-1-(2-methylpyridin-4-yl)ethanamine |
InChI |
InChI=1S/C8H12N2/c1-6-5-8(7(2)9)3-4-10-6/h3-5,7H,9H2,1-2H3/t7-/m1/s1 |
Clé InChI |
WALYOUZSNROLAP-SSDOTTSWSA-N |
SMILES isomérique |
CC1=NC=CC(=C1)[C@@H](C)N |
SMILES canonique |
CC1=NC=CC(=C1)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-(Piperidin-3-yl)ethyl)-1h-benzo[d]imidazole](/img/structure/B13607233.png)

![3-Amino-2-(benzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B13607257.png)


![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13607309.png)



